molecular formula C14H10N2O2 B3039340 Biphenylene-2,6-dicarboxamide CAS No. 1017793-92-8

Biphenylene-2,6-dicarboxamide

Cat. No.: B3039340
CAS No.: 1017793-92-8
M. Wt: 238.24 g/mol
InChI Key: RQSSAULZYQXWNP-UHFFFAOYSA-N
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Description

Biphenylene-2,6-dicarboxamide: is an organic compound with the molecular formula C14H10N2O2 It consists of a biphenylene core with two carboxamide groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenylene-2,6-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of biphenylene-2,6-dicarboxylic acid with ammonia or amines under dehydrating conditions. The reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Biphenylene-2,6-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form biphenylene-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Biphenylene-2,6-dicarboxylic acid.

    Reduction: Biphenylene-2,6-diamine.

    Substitution: Various substituted biphenylene derivatives depending on the reagents used.

Scientific Research Applications

Biphenylene-2,6-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of biphenylene-2,6-dicarboxamide involves its interaction with specific molecular targets. The carboxamide groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, protein stability, and other biological processes.

Comparison with Similar Compounds

    Pyridine-2,6-dicarboxamide: Similar in structure but contains a pyridine ring instead of a biphenylene core.

    Furan-2,5-dicarboxamide: Contains a furan ring and exhibits different chemical properties.

Uniqueness: Biphenylene-2,6-dicarboxamide is unique due to its biphenylene core, which imparts distinct electronic and steric properties. This makes it suitable for specific applications where other dicarboxamides may not be as effective.

Properties

IUPAC Name

biphenylene-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-13(17)7-1-3-9-11(5-7)10-4-2-8(14(16)18)6-12(9)10/h1-6H,(H2,15,17)(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSAULZYQXWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C3=C2C=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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